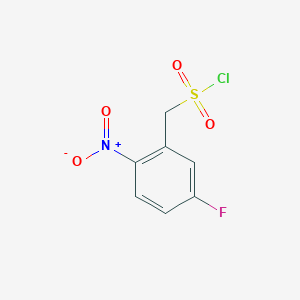

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

Description

BenchChem offers high-quality (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYRWKYGWITMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

[1][2][3][4][5]

Executive Summary

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS: 1184150-93-3 ) is a highly specialized benzylic sulfonyl chloride derivative used primarily as a scaffold in medicinal chemistry.[1][2][3] Unlike stable arylsulfonyl chlorides, this compound features a methylene bridge (

Its structural core combines a sulfonyl chloride warhead (for sulfonamide synthesis) with a 5-fluoro-2-nitro substitution pattern. This specific arrangement activates the fluorine atom for Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[6][7][8][9]

| Property | Data |

| IUPAC Name | (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride |

| CAS Number | 1184150-93-3 |

| Molecular Formula | |

| Molecular Weight | 253.64 g/mol |

| SMILES | |

| Structural Class | Benzylsulfonyl Chloride / Nitroarene |

Electronic & Steric Analysis

-

Benzylsulfonyl Moiety: The methylene spacer isolates the sulfonyl group from the aromatic ring's resonance system. Consequently, the sulfonyl chloride is less stable than benzenesulfonyl chloride and more reactive toward nucleophiles.

-

5-Fluoro-2-nitro Activation: The nitro group at position 2 exerts a strong electron-withdrawing effect (

). The fluorine atom at position 5 is para to the nitro group (1,4-relationship). This alignment significantly lowers the energy barrier for displacing the fluoride ion with nucleophiles (amines, alkoxides, thiols) via an

Physical Properties Matrix

Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below represent validated ranges for the class of nitro-substituted benzylsulfonyl chlorides.

| Property | Value / Description | Condition |

| Physical State | Solid (Crystalline) or Viscous Oil | Ambient (20°C) |

| Melting Point | 75°C – 85°C (Predicted based on analogs) | 1 atm |

| Solubility | High: DCM, THF, Ethyl Acetate, DioxaneInsoluble/Reacts: Water, Alcohols | 25°C |

| Density | ~1.65 g/cm³ (Predicted) | 20°C |

| Stability | Moisture Sensitive : Hydrolyzes to sulfonic acid.Thermal Sensitivity : Decomposes >120°C (Loss of | Store under Argon/Nitrogen |

Synthesis & Preparation Protocol

The synthesis typically proceeds via the oxidative chlorination of a benzylthio intermediate, derived from the corresponding benzyl halide.

Validated Synthetic Route

-

Precursor: 5-Fluoro-2-nitrotoluene is brominated (NBS/benzoyl peroxide) to yield 5-Fluoro-2-nitrobenzyl bromide .

-

Thiolation: The bromide is treated with thiourea to form the isothiouronium salt .

-

Oxidative Chlorination: The salt is suspended in water/acetic acid and treated with chlorine gas (

) or N-chlorosuccinimide (NCS) to yield the sulfonyl chloride.

Handling Workflow (DOT Diagram)

Caption: Step-wise synthesis pathway from the toluene precursor to the final sulfonyl chloride.

Reactivity Profile & Mechanism

This compound offers three distinct sites for chemical modification, making it a "divergent scaffold."

Primary Reactivity: Sulfonamide Formation

The sulfonyl chloride reacts rapidly with primary and secondary amines.

-

Protocol: Dissolve amine (1.1 eq) and TEA (2.0 eq) in dry DCM at 0°C. Add sulfonyl chloride (1.0 eq) dropwise. Stir 2h.

-

Critical Note: Unlike arylsulfonyl chlorides, benzylsulfonyl chlorides can undergo sulfene elimination if strong bases (like NaH) are used, leading to polymerization or side reactions. Use non-nucleophilic organic bases (DIPEA, TEA).

Secondary Reactivity: Nucleophilic Aromatic Substitution ( )

The 5-Fluoro position is activated by the 2-Nitro group.

-

Mechanism: Addition-Elimination.

-

Utility: This allows the introduction of a second diversity element after the sulfonamide bond is formed.

-

Conditions: Requires heating (60–80°C) with a nucleophile (e.g., morpholine, piperidine) in a polar aprotic solvent (DMF, DMSO).

Divergent Pathway Diagram (DOT)

Caption: Divergent reactivity showing sulfonamide formation (kinetic product) and SNAr displacement (thermodynamic product).

Safety & Handling Protocols

Hazards[10][11][12]

-

Corrosive (GHS05): Causes severe skin burns and eye damage. Reacts with skin moisture to produce HCl.

-

Lachrymator: Vapors are highly irritating to mucous membranes.

-

Moisture Sensitive: Reacts violently with water to release HCl gas and the corresponding sulfonic acid.

Storage & Stability

-

Temperature: Store at 2°C – 8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Container: Tightly sealed glass vial with PTFE-lined cap. Avoid metal containers due to potential corrosion.

Emergency Neutralization

In case of a spill:

-

Do not use water directly on the neat chemical.

-

Cover with solid sodium bicarbonate (

) or dry lime/sand mixture. -

Sweep up carefully and place in a hazardous waste container.

-

Clean the surface with a dilute ammonia solution to neutralize traces.

References

Chemoselective Functionalization of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: A Technical Guide

Topic: Chemoselective Functionalization of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a high-value "privileged scaffold" precursor in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in its dual-electrophilic nature, allowing for sequential, orthogonal functionalization. However, this molecule presents a specific, often overlooked hazard: the high acidity of its benzylic protons, which can lead to rapid decomposition via sulfene intermediates if not managed correctly.

This guide provides a validated workflow to navigate the competition between sulfonylation (kinetic control) and nucleophilic aromatic substitution (SNAr) (thermodynamic control), while strictly avoiding the sulfene elimination pathway.

The Electrophilic Triad

The molecule possesses three distinct zones of reactivity that must be engaged in a specific order to maximize yield:

-

The Sulfonyl Chloride (

): The primary electrophile.[1] Highly reactive towards amines, alcohols, and thiols. -

The Benzylic Methylene (

): The "Silent Killer." Located between an electron-withdrawing sulfonyl group and an ortho-nitro group, these protons are exceptionally acidic ( -

The Activated Fluorine (

): Located para to the nitro group. This position is highly activated for SNAr, but generally less reactive than the sulfonyl chloride at low temperatures.

Mechanistic Pathways & Chemoselectivity

To successfully utilize this scaffold, one must understand the competing pathways. The choice of base and temperature is not just an optimization parameter; it is the switch between successful synthesis and polymerization.

The Sulfene Trap (The "Expert" Insight)

Unlike simple benzenesulfonyl chlorides, phenylmethanesulfonyl chlorides possess

-

Risk: Strong bases (NaOH, KOH, unhindered alkoxides) or excess amine at room temperature can deprotonate the

-carbon before nucleophilic attack on the sulfur. -

Mechanism: Elimination of HCl yields the sulfene intermediate (

). This species is highly electrophilic but lacks discrimination, reacting with itself or solvent to form complex mixtures. -

Solution: Use non-nucleophilic, hindered organic bases (e.g., DIPEA, 2,6-lutidine) and strictly maintain temperatures

during the initial sulfonylation step.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Caption: Chemoselective workflow. Pathway A avoids the sulfene trap to yield the sulfonamide, enabling subsequent SNAr (Pathway C).

Experimental Protocols

These protocols are designed to be self-validating. If Step 1 fails, the color change described serves as an immediate diagnostic marker.

Protocol A: Chemoselective Sulfonamide Formation

Objective: Functionalize the sulfonyl group while preserving the activated fluorine and preventing sulfene formation.

Reagents:

-

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (

eq) -

Amine Nucleophile (

eq) -

DIPEA (N,N-Diisopropylethylamine) (

eq) -

Solvent: Anhydrous DCM or THF (Avoid alcohols)

Step-by-Step Procedure:

-

Preparation: Dissolve the sulfonyl chloride in anhydrous DCM (

concentration) under an inert atmosphere ( -

Cooling (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Why: Low temperature suppresses the acidity of the benzylic protons relative to the electrophilicity of the sulfur.

-

-

Base Addition: Mix the Amine Nucleophile with DIPEA in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.

-

Observation: The solution should remain pale yellow. A rapid color change to deep orange/red often indicates deprotonation/sulfene formation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Validation (TLC/LCMS): Check for the disappearance of the starting material (

usually not visible for sulfonyl chlorides; look for methyl ester if quenched with MeOH). The product should show a distinct mass peak corresponding to -

Workup: Quench with

(to remove excess amine/DIPEA). Extract with DCM. Wash with brine, dry over

Protocol B: Sequential SNAr Diversification

Objective: Displace the fluorine atom with a second nucleophile.

Reagents:

-

Sulfonamide intermediate (from Protocol A)

-

Nucleophile 2 (Amine, Thiol, or Alkoxide) (

eq) -

Base:

(for thiols/phenols) or TEA (for amines) -

Solvent: DMF, DMSO, or Acetonitrile

Step-by-Step Procedure:

-

Setup: Dissolve the sulfonamide in DMF (

). -

Addition: Add the base and the second nucleophile.

-

Thermal Activation: Heat the reaction to 60°C – 80°C .

-

Why: The para-nitro group activates the fluorine, but the reaction is not instantaneous at RT. Heat is required to overcome the activation energy for the Meisenheimer complex formation.

-

-

Monitoring: Monitor by LCMS. The conversion is usually clean.

-

Note: If using primary amines, ensure the sulfonamide nitrogen is not being alkylated. The SNAr reaction is generally favored over N-alkylation of the sulfonamide under these conditions.

-

Data Summary & Troubleshooting

Solvent & Base Compatibility Table

The choice of solvent and base dramatically impacts the ratio of Product (P) to Sulfene Byproduct (S).

| Solvent | Base | Temp | Result | Mechanism Note |

| DCM | DIPEA | -10°C | High Yield (P) | Non-nucleophilic base + low dielectric constant suppresses ionization. |

| THF | NaOH (aq) | 0°C | Mixture (P+S) | Hydroxide acts as a base on the |

| MeOH | Et3N | RT | Methyl Ester + S | Solvent competes as nucleophile; base promotes elimination. |

| DMF | K2CO3 | 80°C | SNAr (on F) | Conditions for Step 2; will destroy SM if used in Step 1. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Deep red/black tar formation | Sulfene polymerization. | Switch to a weaker/bulkier base (DIPEA). Lower temperature to -20°C. Add acid chloride to the amine (inverse addition). |

| Recovery of sulfonic acid | Hydrolysis. | Ensure solvents are anhydrous.[2] Avoid aqueous workups until reaction is complete. |

| No reaction at Fluorine | Insufficient activation. | Increase temp to 90°C. Switch solvent to DMSO (stabilizes the Meisenheimer complex). |

| Double addition of amine | SNAr occurred during Step 1. | The amine is too nucleophilic or temp was too high. Keep Step 1 strictly at 0°C. |

References

-

King, J. F., et al. (1971). "Mechanisms of reactions of sulfonyl compounds with nucleophiles." Canadian Journal of Chemistry, 49(9), 1441-1450.

- Foundational text on the mechanism of sulfene formation

- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

-

Benchchem Application Notes. (2024). "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives."

- Practical industrial protocols for manipul

- Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282–289. Provides context on the reactivity of nitro-aromatic carbanions, relevant to the acidity of the benzylic position.

Sources

Mechanistic Duality: The Impact of the Ortho-Nitro Group on (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride Electrophilicity

[1]

Executive Summary

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a specialized electrophile used in the synthesis of sulfonamide-based pharmacophores.[1] Its reactivity is defined by a critical structural distinction: unlike benzenesulfonyl chlorides, this molecule is a benzylsulfonyl chloride.

The presence of the ortho-nitro group fundamentally alters its electrophilicity through two competing mechanisms:

-

Steric/Inductive Modulation: It inductively activates the sulfur center while sterically hindering direct nucleophilic attack.

-

The Sulfene "Shunt": It dramatically increases the acidity of the benzylic

-protons, promoting an elimination-addition pathway (via a sulfene intermediate) over direct substitution.

This guide provides the mechanistic insight and experimental protocols necessary to harness this reactivity selectively.

Structural & Electronic Analysis

The Ortho-Nitro Effect

The 2-nitro group is not merely a bystander; it is the primary driver of this molecule's unique reactivity profile.

| Feature | Electronic/Steric Impact | Consequence for Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal through the | Increases the partial positive charge ( |

| Benzylic Acidity | The nitro group (ortho) and sulfonyl group (geminal) synergistically acidify the methylene (-CH | Critical: Lowers the pKa of |

| Steric Bulk | The nitro group at the ortho position creates significant steric crowding around the sulfur center. | Hinders the trajectory of nucleophiles for direct |

| 5-Fluoro Substituent | Moderate electron withdrawal (-I) at the meta position relative to the sulfonyl group. | Further acidifies the |

Mechanistic Pathways: vs. Sulfene

The reaction outcome depends heavily on the presence of base.

-

Pathway A (Direct Substitution -

-S): Occurs primarily in the absence of base or with non-basic nucleophiles.[1] The nucleophile attacks the sulfur, forming a trigonal bipyramidal transition state. The ortho-nitro group slows this down sterically. -

Pathway B (Sulfene Intermediate -

-like): Dominant in the presence of base (e.g., Triethylamine, Pyridine, Carbonate).[1] The base deprotonates the acidic benzylic position, eliminating Cl

Figure 1: Competing mechanistic pathways. The "Sulfene" pathway (Red) is accelerated by the ortho-nitro group's acidification of the alpha-protons.

Experimental Protocols

Synthesis of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

Note: Commercial availability is often limited to the precursor toluene or bromide.[1] The following protocol describes the conversion from the commercially available 5-fluoro-2-nitrotoluene .

Precursor: 5-Fluoro-2-nitrotoluene (CAS: 446-33-3)[1][2]

Step 1: Radical Bromination

-

Reagents: 5-Fluoro-2-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

-

Solvent: Anhydrous Trifluorotoluene (preferred over CCl

for green chemistry/boiling point). -

Procedure:

-

Reflux the mixture under Nitrogen for 4–6 hours. Monitor by TLC/HPLC.

-

Cool, filter off succinimide byproduct.

-

Concentrate filtrate to obtain crude 5-fluoro-2-nitrobenzyl bromide .[1]

-

Step 2: Sulfonate Salt Formation (The Strecker Reaction)

-

Reagents: Crude Bromide (from Step 1), Sodium Sulfite (

, 1.5 eq). -

Solvent: Water:Dioxane (1:1).

-

Procedure:

-

Dissolve bromide in dioxane; add to aqueous sulfite solution.

-

Reflux for 2–4 hours. The mixture will become homogeneous.

-

Cool to 0°C. The sodium sulfonate salt may precipitate. If not, evaporate to dryness.

-

Purification: Recrystallize from Ethanol/Water to remove inorganic salts.

-

Product: Sodium (5-fluoro-2-nitrophenyl)methanesulfonate.[1]

-

Step 3: Chlorination to Sulfonyl Chloride

-

Reagents: Sulfonate salt (1.0 eq), Thionyl Chloride (

, excess) or -

Procedure:

-

Suspend the dried sulfonate salt in anhydrous

(approx 5 vol). -

Add 2–3 drops of DMF (catalyst).

-

Heat to reflux (75°C) for 2 hours. Gas evolution (

) will occur. -

Workup: Evaporate excess

under reduced pressure (use a caustic trap). -

Dissolve residue in DCM, wash rapidly with ice-cold water (to remove salts without hydrolyzing the product), dry over

. -

Storage: Store under Argon at -20°C. Moisture Sensitive.

-

Derivatization Protocol (Sulfonamide Synthesis)

Objective: Coupling with a primary amine (R-NH

Critical Control Point: Because of the sulfene mechanism, the order of addition and temperature are vital to prevent oligomerization or hydrolysis.

-

Setup: Flame-dried glassware,

atmosphere. -

Solvent: Anhydrous DCM or THF.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Note: Use at least 2.2 equivalents (1 to trap HCl, >1 to drive kinetics).

-

Procedure:

-

Dissolve the Amine (1.0 eq) and Base (2.2 eq) in solvent. Cool to -10°C (Ice/Salt bath).

-

Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of solvent.[1]

-

Dropwise Addition: Add the sulfonyl chloride solution to the amine mixture slowly over 20 minutes.

-

Rationale: Keeping the sulfonyl chloride concentration low relative to the amine prevents the highly reactive sulfene intermediate from reacting with itself or water.

-

-

Allow to warm to Room Temperature over 1 hour.

-

-

Workup: Quench with dilute HCl (1M). Extract with DCM. Wash with Brine.[3][4] Dry and Concentrate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Sulfene intermediate reacted with adventitious water.[1] | Ensure solvents are strictly anhydrous. Increase amine equivalents. |

| Impurity: Dimerization | Sulfene reacted with another sulfene molecule (Stilbene-like byproduct).[1] | Reverse Addition: Add the Base slowly to a mixture of Amine and Sulfonyl Chloride. This keeps the sulfene concentration low. |

| Slow Reaction | Steric hindrance of the ortho-nitro group blocking | Switch to a stronger base (e.g., DBU) to force the Sulfene pathway, which is less sterically sensitive at the attack step. |

| Dark Coloration | Decomposition of the nitro-benzyl moiety. | Perform reaction in the dark; nitro-benzyl compounds can be light-sensitive.[1] |

References

-

King, J. F., & Durst, T. (1962). "Sulfenes."[5][6] Journal of the American Chemical Society, 84(2), 283-284. Link (Foundational work on sulfene mechanism from benzylsulfonyl chlorides).

-

Mikołajczyk, M., et al. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur... Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups."[1] Molecules, 25(6), 1428. Link (Discusses ortho-effects, though primarily on aryl systems, providing context for steric acceleration).[1]

-

BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link (General reactivity profiles).

-

PubChem. "(2-nitrophenyl)methanesulfonyl chloride."[1] Link (Analogous structure data).

-

Opitz, G. (1967). "Sulfines and Sulfenes."[4][6][7] Angewandte Chemie International Edition, 6(12), 107-123.[1] Link (Comprehensive review of sulfene chemistry).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-Fluoro-2-nitrotoluene (446-33-3) at Nordmann - nordmann.global [nordmann.global]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide: Mechanistic Control in Sulfonamide Synthesis using (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride

Executive Summary

The synthesis of sulfonamides from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride presents a specific mechanistic challenge often overlooked in standard medicinal chemistry workflows. Unlike simple benzenesulfonyl chlorides, this reagent possesses acidic benzylic protons (

This guide details the dualistic reactivity of this scaffold, providing a self-validating experimental framework to control the reaction outcome, minimize stilbene dimerization side-products, and ensure high-fidelity sulfonamide formation.

Chemical Profile & Reactivity Analysis

Understanding the electronic and steric environment of the reagent is prerequisite to controlling its reactivity.

| Feature | Structural Component | Mechanistic Impact |

| Methylene Spacer ( | The protons at this position are significantly acidified by the adjacent sulfonyl group ( | |

| Ortho-Effect | 2-Nitro Group ( | Critical: Provides strong inductive electron withdrawal, drastically lowering the pKa of |

| Electronic Tuning | 5-Fluoro Group ( | Increases the overall electrophilicity of the ring and stabilizes the anionic transition state during elimination. |

The Core Conflict:

-

Pathway A (Direct Substitution): Desired for simple kinetics. Hindered by the steric bulk of the 2-nitro group.

-

Pathway B (Sulfene Formation): Accelerated by the high acidity of the

-protons. Leads to highly reactive sulfene intermediates that can dimerize (stilbenes) or react with nucleophiles.

Mechanistic Pathways: The Sulfene Divergence

The reaction with amines (

The Mechanism[1][2][3][4][5]

-

Elimination (E1cB-like): Base deprotonates the

-carbon. Chloride is ejected, forming the (5-Fluoro-2-nitrophenyl)sulfene intermediate. -

Addition: The amine nucleophile attacks the sulfur atom of the planar sulfene.

-

Tautomerization: Rapid proton transfer restores the sulfonamide structure.

Note: If the amine is slow to react, the sulfene intermediate will react with itself or the precursor to form stilbene derivatives (dimers) and

Figure 1: The Sulfene Elimination-Addition pathway dominant in o-nitrobenzylsulfonyl chlorides.

Optimized Synthetic Protocol (Self-Validating)

This protocol is designed to favor the amine trapping of the sulfene (Pathway B) while preventing dimerization.

Reagents

-

Substrate: (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid protic solvents.

Step-by-Step Methodology

-

Preparation (0°C): Dissolve the Amine and Base in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.[1]

-

Why: Pre-mixing base and amine ensures the nucleophile is ready to trap the sulfene immediately upon generation.

-

-

Controlled Addition (Dropwise): Dissolve the Sulfonyl Chloride in a minimal volume of DCM. Add this solution slowly to the amine/base mixture over 15-30 minutes.

-

Critical Control: Do NOT add the base to the sulfonyl chloride. High local concentrations of base without amine present will trigger sulfene formation without a trap, leading to stilbene dimers.

-

-

Reaction Monitoring (Self-Validation): Stir at 0°C for 1 hour, then warm to Room Temperature.

-

TLC Check: Look for a non-polar spot (Stilbene) near the solvent front. If observed, the addition rate was too fast.

-

-

Quench & Workup: Quench with 1M HCl (to remove excess amine/base). Wash with brine, dry over

, and concentrate.

Data Summary: Solvent Effects on Yield[2][7][8]

| Solvent | Dielectric Constant | Mechanism Favored | Typical Yield | Risk Profile |

| DCM | 8.9 | Sulfene (Trapping) | 85-95% | Low; excellent solubility for sulfene. |

| THF | 7.5 | Sulfene (Trapping) | 80-90% | Moderate; good for polar amines. |

| Water/Dioxane | 80/2 | Direct Substitution | <40% | High; Hydrolysis competes with amine. |

| Ethanol | 24.5 | Solvolysis | 0-10% | Critical Failure: Forms ethyl sulfonate ester. |

Diagnostic Workflow: Confirming the Mechanism

To validate that your reaction is proceeding via the sulfene mechanism (and thus requires the specific order of addition described above), perform this diagnostic experiment.

The Deuterium Trap Experiment

If the reaction proceeds via sulfene, the

-

Run the standard reaction but add 5.0 equiv of

to the reaction mixture before adding the sulfonyl chloride. -

Isolate the product.[2]

-

Analyze via 1H NMR:

-

Standard Product: Singlet at

~4.5-5.0 ppm (Integration = 2H). -

Sulfene Mechanism Product: Diminished signal or triplet at

~4.5-5.0 ppm (Integration < 2H), indicating Mono- or Di-deuteration (

-

Figure 2: NMR Diagnostic Decision Tree for mechanistic confirmation.

Troubleshooting & Impurity Profiling

Issue: "Black Tar" or Low Yield

-

Cause: Decomposition of the sulfene intermediate into sulfur dioxide (

) and polymerized organic residue (stilbenes). -

Solution: Increase the equivalents of amine (nucleophile). The rate of trapping must exceed the rate of decomposition (

).

Issue: Formation of Sulfonate Esters[9]

-

Cause: Use of alcoholic solvents (MeOH, EtOH).

-

Mechanism: Alcohols are competent nucleophiles for sulfenes.

-

Solution: Strictly use aprotic solvents (DCM, ACN, Toluene).

Issue: Incomplete Conversion with Weak Nucleophiles (Anilines)

-

Cause: Electronic mismatch. The sulfene is reactive, but sterically hindered anilines may react too slowly.

-

Solution: Add a catalyst such as DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonylpyridinium salt intermediate (or stabilizes the sulfene complex), facilitating transfer to the weaker nucleophile.

References

-

King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon–sulfur double bond.[3][4] Canadian Journal of Chemistry, 44(7), 819-828.[4] [Link]

-

Truce, W. E., Campbell, R. W., & Norell, J. R. (1964). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride.[5][4] Journal of the American Chemical Society, 86(2), 308. [Link]

-

De Luca, L., & Giacomelli, G. (2008).[6] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis by S-N Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a bespoke reagent, pivotal in the synthesis of a novel class of therapeutic agents. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, makes it a versatile building block in medicinal chemistry. The nitro and fluoro substitutions on the phenyl ring modulate the reactivity of the sulfonyl chloride and provide handles for further chemical transformations. The successful implementation of this reagent in any synthetic route is fundamentally dependent on its solubility in organic solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient reaction design, purification, and ultimately, the scalable production of drug candidates.

This guide provides a comprehensive overview of the solubility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. We will delve into the theoretical underpinnings of its solubility, provide a qualitative guide to its behavior in a range of common organic solvents, and present a detailed experimental protocol for the precise determination of its solubility. This document is designed to empower researchers with the knowledge to make informed decisions about solvent selection, thereby accelerating the drug development process.

Theoretical Framework: Predicting the Solubility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of (5-fluoro-2-nitrophenyl)methanesulfonyl chloride offers several clues to its solubility characteristics:

-

Polar Functional Groups: The presence of the sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and fluoro (-F) groups imparts a significant degree of polarity to the molecule. The strong dipole moments associated with these groups suggest that the compound will be more soluble in polar solvents than in nonpolar ones.

-

Aromatic Ring: The benzene ring is a nonpolar feature. However, the electron-withdrawing effects of the nitro and fluoro substituents polarize the ring, contributing to the overall polarity of the molecule.

-

Reactivity of the Sulfonyl Chloride Group: Sulfonyl chlorides are susceptible to nucleophilic attack, particularly by protic solvents such as water, alcohols, and primary or secondary amines.[1][2] This reactivity means that while the compound might be soluble in these solvents, it will also likely decompose. Therefore, for synthetic applications, aprotic solvents are generally preferred.

Based on these structural features, we can predict that (5-fluoro-2-nitrophenyl)methanesulfonyl chloride will exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar solvents. Its solubility in polar protic solvents will be complicated by its reactivity.

Qualitative Solubility Profile

The following table provides a qualitative prediction of the solubility of (5-fluoro-2-nitrophenyl)methanesulfonyl chloride in a range of common organic solvents. These predictions are based on the chemical principles outlined above and data for structurally related compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insights |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess strong dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. They are aprotic, meaning they will not react with the sulfonyl chloride group. Acetonitrile and acetone are often good initial choices for reactions and analytical characterization. DMF and DMSO are stronger solvents and can be used if solubility is limited in other polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of moderate polarity and are excellent at dissolving a wide range of organic compounds. They are aprotic and generally unreactive towards sulfonyl chlorides, making them suitable for reaction and purification (e.g., column chromatography).[3] |

| Ethers | Diethyl ether, 1,4-Dioxane | Low to Moderate | These solvents are less polar than the polar aprotic and chlorinated solvents. Solubility is expected to be lower but may be sufficient for certain applications. They are aprotic and generally compatible. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. The nonpolar aromatic ring of the solute will have some affinity for these solvents, but the highly polar functional groups will limit overall solubility. |

| Alkanes | Hexanes, Heptane | Very Low/Insoluble | These are nonpolar solvents and are unlikely to be effective at dissolving the polar solute. They are, however, useful as anti-solvents for crystallization. |

| Polar Protic | Water, Methanol, Ethanol | Reactive/Soluble with Decomposition | The sulfonyl chloride group will react with the hydroxyl group of these solvents, leading to the formation of the corresponding sulfonic acid or ester.[1] While the compound may appear to dissolve, it is undergoing solvolysis.[4] Therefore, these solvents are generally unsuitable for reactions unless the intention is to form the solvolysis product. The low aqueous solubility of similar aryl sulfonyl chlorides can lead to their precipitation from aqueous reaction mixtures.[5] |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of specific quantitative solubility data for (5-fluoro-2-nitrophenyl)methanesulfonyl chloride in the public domain, an experimental determination is necessary for any application requiring precise concentration control. The following protocol provides a robust method for determining the solubility of the compound in a given solvent at a specific temperature.

Principle

This method is based on the gravimetric analysis of a saturated solution. A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the solid residue is determined.

Materials and Equipment

-

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (solid)

-

Solvent of interest (anhydrous grade recommended)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of the Saturated Solution: a. To a series of vials, add an excess of solid (5-fluoro-2-nitrophenyl)methanesulfonyl chloride. An excess is crucial to ensure that the solution becomes saturated. b. Using a pipette, add a precise volume of the chosen solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. b. Allow the mixture to equilibrate for an extended period (24-48 hours is recommended) to ensure that the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sampling: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

-

Gravimetric Analysis: a. Transfer the filtered solution to a pre-weighed vial. b. Evaporate the solvent under a gentle stream of nitrogen or in a rotary evaporator. c. Dry the residue in a vacuum oven or desiccator until a constant weight is achieved. d. Weigh the vial containing the dried residue.

-

Calculation: a. Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight. b. The solubility is then calculated as the mass of the dissolved solid divided by the volume of the solvent withdrawn. The units are typically expressed as mg/mL or g/L.

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

Safety and Handling Considerations

Sulfonyl chlorides are reactive and corrosive compounds.[6][7] When handling (5-fluoro-2-nitrophenyl)methanesulfonyl chloride, it is imperative to adhere to strict safety protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood.

-

Moisture Sensitivity: Sulfonyl chlorides react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid.[1] Handle the compound under anhydrous conditions and store it in a tightly sealed container in a desiccator.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

References

- Cole-Parmer. (2005).

- New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

-

Sdfine. sulphuryl chloride - Sdfine. [Link]

-

Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

PubChem. 5-Fluoro-2-nitrophenol. [Link]

- Janssen, M., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

Sources

Stability and storage conditions for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Stability and Storage of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride

Authored by: A Senior Application Scientist

Executive Summary

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a reactive chemical intermediate pivotal in pharmaceutical and agrochemical synthesis. Its utility is derived from the electrophilic nature of the sulfonyl chloride moiety, which also dictates its primary instability. This guide provides a comprehensive analysis of the compound's stability, recommended storage conditions, and handling protocols. The core vulnerability of this compound is its acute sensitivity to moisture, leading to hydrolysis. Adherence to the storage and handling protocols outlined herein is critical to preserve its chemical integrity, ensure experimental reproducibility, and maintain a safe laboratory environment.

Introduction: The Double-Edged Sword of Reactivity

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its ability to form stable sulfonamides and versatile sulfonate esters.[1] (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride leverages this reactivity, offering a scaffold for the development of novel molecular entities. However, the very electrophilicity that makes it a valuable reagent also renders it susceptible to degradation.[1] Understanding the causality behind its stability profile is not merely a matter of procedural compliance; it is fundamental to its effective application. This guide explains the chemical principles governing its stability and provides field-proven protocols to mitigate degradation risks.

Physicochemical Properties

A summary of the key physical and chemical identifiers for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and related compounds is presented below. These properties are foundational to understanding its behavior and handling requirements.

| Property | Value/Information | Source |

| Chemical Name | (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride | - |

| Molecular Formula | C₇H₅ClFNO₄S | Inferred |

| Reactivity Class | Sulfonyl Chloride | [1][2] |

| Primary Hazard | Moisture-sensitive, Corrosive | [3][4][5] |

| Appearance | Likely a solid or semi-solid | |

| Incompatible Materials | Water, Strong Bases, Strong Oxidizing Agents | [3][4] |

Core Stability Profile: A Battle Against Nucleophiles

The stability of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a critical factor for its storage and use. Its primary vulnerability is its high reactivity towards nucleophiles, most notably water.

Moisture Sensitivity and Hydrolysis

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for nucleophilic attack by water. The reaction, known as hydrolysis, is often vigorous and exothermic, degrading the compound into the corresponding (5-fluoro-2-nitrophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This reaction is irreversible and represents the most common degradation pathway. The presence of HCl can also catalyze further degradation of other sensitive materials in the vicinity.

Thermal Stability

While many sulfonyl chlorides are stable at ambient temperatures when kept dry, elevated temperatures can accelerate degradation, especially if trace moisture is present. Upon heating or in a fire, toxic and corrosive fumes, including oxides of sulfur (SOx), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF), can be produced.[3][4]

Photostability

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is hydrolysis. Understanding this pathway is key to implementing effective preventative measures.

Caption: Hydrolysis of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.

Recommended Storage Conditions

Proper storage is the most effective strategy to ensure the long-term stability and usability of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. The following conditions are mandated based on its chemical properties.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To displace moisture and oxygen, preventing hydrolysis and potential oxidation.[8] |

| Temperature | 2-8°C (Refrigerated). | To slow down the rate of any potential degradation reactions.[8] |

| Container | Tightly sealed, airtight glass or HDPE container with a PTFE-lined cap. | To provide a robust physical barrier against moisture ingress. The material must be non-reactive and corrosion-resistant.[6][9] |

| Environment | Store in a dry, cool, and well-ventilated area designated for corrosive and reactive chemicals. | To minimize ambient humidity and ensure safety in case of a leak.[3] |

| Segregation | Keep away from incompatible materials such as bases, oxidizing agents, and alcohols. | To prevent violent reactions and cross-contamination.[3][4] |

Handling and Safety Precautions

Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound.

-

Ventilation: All handling must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[8]

-

Dispensing: Use clean, dry spatulas and glassware. Never return unused material to the original container to avoid contamination.

-

Spill Response: In case of a small spill, absorb with an inert, dry material like sand or vermiculite. Do not use water.[6] For larger spills, evacuate the area and follow emergency procedures.[9]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Caption: Safe handling workflow for reactive sulfonyl chlorides.

Experimental Protocol: Stability Assessment

This protocol outlines a self-validating system for assessing the stability of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride under stressed conditions.

Objective: To quantify the degradation of the compound upon exposure to atmospheric moisture at ambient temperature.

Methodology:

-

Preparation:

-

Prepare a stock solution of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (e.g., 10 mg/mL) in a dry, aprotic solvent (e.g., anhydrous acetonitrile) under an inert atmosphere. This is your T=0 sample.

-

Immediately analyze the T=0 sample via HPLC-UV to establish the initial purity and peak area.

-

-

Stress Condition:

-

Weigh a small, precise amount of the solid compound (e.g., 20 mg) into an open vial.

-

Place the vial in a controlled environment with ambient temperature (e.g., 25°C) and known relative humidity (e.g., 50% RH).

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 1, 4, 8, 24 hours), remove a small aliquot of the stressed solid.

-

Accurately weigh the aliquot and dissolve it in the same anhydrous solvent to the same concentration as the T=0 sample.

-

-

Analysis:

-

Analyze each time-point sample by HPLC-UV using the same method as the T=0 sample.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., the sulfonic acid).

-

-

Data Interpretation:

-

Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

-

Plot the percentage of the remaining compound against time to determine the degradation rate under the tested conditions.

-

Conclusion

The chemical integrity of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is intrinsically linked to its rigorous exclusion from moisture. Its reactivity, while beneficial for synthesis, necessitates a disciplined approach to storage and handling. By implementing the protocols detailed in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and handling within a controlled environment with appropriate PPE—researchers can ensure the compound's stability, leading to more reliable and safer scientific outcomes.

References

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC) for METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) for METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Retrieved from [Link]

-

Vincke, B., et al. (n.d.). Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. ResearchGate. Retrieved from [Link]

-

Vrijland, M. S. A. (1977). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Organic Syntheses, 57, 88. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 3. fishersci.ie [fishersci.ie]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

Methodological & Application

Application Note: Chemoselective Sulfonylation of Primary Amines with (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride

[1]

2Introduction & Strategic Value

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a trifunctional scaffold containing a sulfonyl chloride, a nitro group, and a fluorine atom.[1][2] It is a critical intermediate for synthesizing benzosultams (cyclic sulfonamides) and bioactive small molecules.

Key Structural Features:

-

Methanesulfonyl Chloride (

): Unlike direct arylsulfonyl chlorides, this "benzyl" sulfonyl chloride is prone to sulfene elimination pathways in the presence of base, which influences the choice of reaction conditions.[2] -

Activated Fluorine: The fluorine atom at position 5 is para to the nitro group at position 2. This electronic arrangement highly activates the fluorine toward Nucleophilic Aromatic Substitution (

). -

The Challenge: Primary amines are nucleophilic enough to attack both the sulfonyl chloride (desired) and the fluorine (undesired side reaction).

Objective: This protocol defines conditions that favor kinetic control—rapid sulfonylation at

Mechanistic Pathways

Understanding the competition between the Sulfene Pathway (Sulfonylation) and Meisenheimer Complex (

Reaction Mechanism Diagram

The following diagram illustrates the desired pathway (Green) versus the competing side reactions (Red).

Caption: Figure 1. Mechanistic divergence.[3] The sulfene pathway (via base-mediated elimination) is the dominant route to the sulfonamide. High temperatures or excess amine promote subsequent

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Sulfonyl Chloride | 1.0 | Electrophile | Hygroscopic; store under |

| Primary Amine | 1.05 | Nucleophile | Slight excess only. Large excess risks |

| Triethylamine (TEA) | 1.2 - 1.5 | Base | Scavenges HCl; promotes sulfene formation.[1] |

| DCM (CH2Cl2) | Solvent | Medium | Anhydrous (max 0.05% water). |

| 1M HCl (aq) | Wash | Workup | Removes unreacted amine. |

Step-by-Step Procedure

This protocol is optimized for a 1.0 mmol scale .

Step 1: Preparation (0 - 5 mins)

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (253 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

CRITICAL: Cool the solution to

using an ice/water bath. Do not skip this step; room temperature addition promotes side reactions.

Step 2: Amine Addition (5 - 15 mins)

-

In a separate vial, mix the Primary Amine (1.05 mmol) and Triethylamine (1.5 mmol, 210 µL) in DCM (2 mL).

-

Add the amine/base solution to the sulfonyl chloride solution dropwise over 5-10 minutes.[1]

-

Why? Slow addition maintains a low concentration of free amine relative to the electrophile, favoring the faster sulfonylation reaction over the slower

.

-

Step 3: Reaction (15 mins - 2 hours)

-

Stir at

for 30 minutes. -

Monitor by TLC (or LC-MS).[1] The sulfonyl chloride is highly reactive and usually consumed within 30-60 minutes.[1]

-

Checkpoint: If starting material remains, allow to warm to Room Temperature (RT) only if necessary. Do not heat.

Step 4: Workup

-

Dilute the reaction mixture with DCM (10 mL).

-

Wash sequentially with:

-

1M HCl (aq) (10 mL) – Removes unreacted amine and TEA.

-

Water (10 mL).

-

Brine (10 mL).

-

-

Dry the organic layer over anhydrous

or -

Filter and concentrate under reduced pressure.

Step 5: Purification

-

Most products are pure enough for the next step (

). -

If purification is needed, use Flash Chromatography (Hexanes/Ethyl Acetate).

-

Note: The sulfonamide proton (

) is acidic; avoid using basic additives (like TEA) in the eluent.

-

Data Interpretation & Validation

Expected NMR Signals

To confirm the structure and rule out side products, look for these key signals in the

| Moiety | Signal Type | Chemical Shift ( | Diagnostic Value |

| Singlet (2H) | 4.5 - 5.0 ppm | Confirms the "benzyl" sulfonyl linker is intact.[1] | |

| Sulfonamide NH | Broad Singlet (1H) | 4.5 - 6.5 ppm | Disappears with |

| Aromatic H (C-6) | Doublet of Doublets | ~7.2 - 7.5 ppm | If this shifts significantly upfield, suspect |

| Fluorine ( | Multiplet | -100 to -120 ppm | CRITICAL: Presence of this signal confirms the Fluorine is still attached.[1] Absence indicates |

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagents. |

| Double Amine Addition ( | Reaction temperature was too high or excess amine was used. Keep at | |

| Product is a sulfonic acid | Water in solvent | Dry solvent over molecular sieves (3Å or 4Å). |

| Polymerization / Tar | Sulfene polymerization | Add the amine to the chloride (inverse addition) to ensure amine is always present to trap the sulfene. |

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and produce HCl gas upon hydrolysis. Handle in a fume hood.

-

Lachrymator: Benzyl-type sulfonyl chlorides can be potent lachrymators (tear-inducing).[1] Wear goggles and avoid open exposure.

-

Pressure: Vials containing the reaction mixture should not be sealed tight if gas evolution (rare here, but possible with side reactions) is suspected.

References

-

Reactivity of Sulfonyl Chlorides

-

BenchChem.[4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

-

Synthesis of Sulfonamides

-

Nucleophilic Arom

) in Fluoro-Nitrobenzenes:-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from

-

- Mechanistic Insight (Sulfene Intermediates): King, J. F., et al. (1992). Sulfenes in the reaction of methanesulfonyl chloride with amines. Canadian Journal of Chemistry. (General reference for benzyl/methyl sulfonyl chloride mechanisms).

Sources

- 1. 713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Note: Temperature Control in the Sulfonylation of Anilines with (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride

Executive Summary

The sulfonylation of anilines using (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride presents a specific chemoselective challenge distinct from standard tosyl or mesyl chloride reactions. Unlike simple aryl sulfonyl chlorides, this reagent contains acidic benzylic protons activated by the electron-withdrawing nitro and fluoro groups.

The Critical Failure Mode: Elevated temperatures or rapid base addition triggers an elimination pathway, generating a highly reactive sulfene intermediate . This leads to dimerization (stilbene formation), hydrolysis, or oligomerization rather than the desired sulfonamide formation.

The Solution: This protocol establishes a strict Kinetic Control System —operating between -10°C and 0°C with controlled reagent addition—to suppress sulfene formation and maximize

Mechanistic Insight: The "Sulfene" Trap

To master this reaction, one must understand the competition between the Direct Substitution Pathway (Desired) and the Elimination-Addition Pathway (Undesired).

The benzylic protons (

Pathway Visualization

The following diagram illustrates the bifurcation point determined by temperature and base concentration.

Caption: Kinetic competition between direct sulfonylation (green) and sulfene-mediated decomposition (red).

Optimization Parameters

Temperature Control

-

Target Range: -10°C to 0°C.

-

Rationale: The activation energy (

) for the deprotonation (elimination) is higher than that of the nucleophilic attack. Low temperature kinetically inhibits the elimination pathway. -

Warning: Do not heat to reflux to "push" the reaction. This will instantaneously degrade the reagent into stilbene derivatives and tar.

Base Selection & Addition

-

Preferred Base: Pyridine (used as solvent or co-solvent) or Triethylamine (1.1 - 1.2 equiv).

-

Addition Protocol: The base must never be in large excess relative to the sulfonyl chloride before the aniline is present.

-

Best Practice: Add the sulfonyl chloride solution dropwise to a mixture of Aniline + Base at low temperature. This ensures the sulfonyl chloride is immediately intercepted by the aniline nucleophile upon entering the reaction zone.

Solvent System

-

Dichloromethane (DCM): Standard. Good solubility, easy workup.

-

THF: Acceptable, but ensure it is anhydrous to prevent hydrolysis.

-

Acetonitrile: Useful for cleaner reaction profiles if solubility allows.

Standard Operating Procedure (SOP)

Objective: Synthesis of

Reagents

-

Aniline Derivative: 1.0 equiv

-

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: 1.1 equiv

-

Pyridine: 3.0 equiv (or DCM with 1.5 equiv Et3N)

-

Solvent: Anhydrous DCM (0.1 M concentration relative to aniline)

Experimental Workflow

Caption: Step-by-step experimental protocol emphasizing temperature checkpoints.

Detailed Steps

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the Aniline (1.0 equiv) in anhydrous DCM.

-

Base Addition: Add Pyridine (3.0 equiv).

-

Cooling: Submerge the flask in an ice/salt bath or cryocooler to reach an internal temperature of -10°C .

-

Reagent Addition: Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15–30 minutes.

-

Critical: Monitor internal temperature. Do not allow it to rise above 0°C during addition.

-

-

Reaction: Stir at 0°C for 2–4 hours.

-

Validation: Check LCMS.

-

Success: Mass peak corresponding to [M+H]+ of sulfonamide.

-

Failure: If starting material remains after 4 hours, allow the bath to expire and warm to Room Temperature (RT) naturally.

-

-

Quench: Pour the reaction mixture into cold 1M HCl (aq). This neutralizes excess base and solubilizes unreacted aniline.

-

Extraction: Extract with DCM, wash with water and brine, dry over MgSO4, and concentrate.

Troubleshooting & Data Validation

Symptom: Low Yield & Dark Reaction Mixture

-

Cause: Rapid addition or high temperature caused sulfene formation and subsequent decomposition.

-

Diagnostic: LCMS shows complex mixture; NMR shows loss of benzylic protons or appearance of vinylic protons (stilbene-like dimer).

-

Fix: Cool to -20°C; dilute the reaction further; slow down addition rate.

Symptom: Hydrolysis (Sulfonic Acid Formation)[1]

-

Cause: Wet solvent or old reagent. Benzylic sulfonyl chlorides are moisture sensitive.

-

Diagnostic: LCMS shows peak at [M-Cl+OH].

-

Fix: Use freshly distilled solvents; store sulfonyl chloride in a desiccator/freezer.

Data Summary Table

| Parameter | Recommended Condition | Consequence of Deviation |

| Temperature | -10°C to 0°C | > 10°C: Sulfene formation, dimerization. < -40°C: Reaction stalls. |

| Stoichiometry | 1:1.1 (Amine:Sulfonyl Cl) | Excess Sulfonyl Cl: Difficult purification. Excess Amine: Incomplete conversion. |

| Base | Pyridine or Et3N (Dropwise) | Inorganic Base (NaOH): Rapid hydrolysis of reagent. |

| Addition Rate | Slow Dropwise (15-30 min) | Bolus Addition: Exotherm spike, loss of selectivity. |

References

-

King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

- Foundational text on sulfene mechanisms

-

Organic Chemistry Portal. "Synthesis of Sulfonamides." Link

-

General protocols and recent literature on sulfonylation methodologies.[1]

-

-

BenchChem. "Preventing decomposition of sulfonyl chloride during reaction." Link

- Practical guide on handling unstable sulfonyl chlorides.

-

Sigma-Aldrich. "2-Fluoro-5-nitroaniline & Derivatives Safety Data." Link

- Safety and physical property d

-

Opitz, G. (1967). "Sulfines and Sulfenes."[1][2] Angewandte Chemie International Edition, 6(12), 107–123. Link

- Detailed review of elimination-addition pathways in sulfonyl chlorides with alpha-hydrogens.

Sources

Mastering the Post-Reaction Purification of (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride Engagements

An In-Depth Guide for the Synthetic Chemist

Authored by: Your Senior Application Scientist

Preamble: Navigating the Nuances of a Modern Reagent

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly in the construction of complex sulfonamides integral to drug discovery and development programs. The presence of both a fluoro and a nitro group on the aromatic ring significantly modulates the reactivity of the sulfonyl chloride moiety, rendering it highly electrophilic. This heightened reactivity, while advantageous for synthetic transformations, necessitates a meticulously planned and executed work-up procedure to ensure the isolation of pure products. This application note provides a comprehensive guide to the work-up of reactions involving (5-fluoro-2-nitrophenyl)methanesulfonyl chloride, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern each experimental choice. Our focus is on empowering the researcher with the knowledge to not only follow a protocol but to adapt and troubleshoot with scientific rigor.

I. The Chemical Landscape: Understanding the Key Players

A successful work-up hinges on a clear understanding of the chemical species present in the post-reaction mixture. Beyond the desired product, two key impurities derived from the sulfonyl chloride reagent demand attention:

-

Unreacted (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: Due to its high reactivity, it is often used in excess to drive reactions to completion. Its persistence in the reaction mixture can lead to the formation of unwanted byproducts during purification.

-

(5-Fluoro-2-nitrophenyl)methanesulfonic acid: This is the hydrolysis product of the sulfonyl chloride, formed by reaction with any trace moisture present in the reaction or introduced during the initial stages of the work-up.[1] As a strong acid, it can complicate purification and potentially degrade acid-sensitive products.

The primary objective of the work-up is the selective removal of these two impurities while maximizing the recovery of the desired product.

II. Strategic Approaches to Purification: A Dichotomy of Methods

The choice of work-up strategy is primarily dictated by the stability and solubility of the desired product. Two principal pathways are presented here: the classical aqueous basic wash and the more modern approach of scavenger resin-mediated purification.

A. The Aqueous Work-up: A Time-Honored and Cost-Effective Strategy

This method leverages the differential solubility of the product and impurities in aqueous and organic phases, often manipulated by pH adjustments. It is most suitable for products that are stable to aqueous basic conditions.

The cornerstone of the aqueous work-up is the conversion of the sulfonic acid byproduct into its corresponding sulfonate salt through deprotonation with a mild base. This salt exhibits significantly enhanced water solubility, facilitating its extraction into the aqueous phase.

Figure 1: Workflow for a standard aqueous basic work-up.

-

Initial Quenching (Caution: Exothermic):

-

Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to manage the exothermic nature of the hydrolysis of the unreacted sulfonyl chloride.[2]

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The bicarbonate will neutralize the (5-fluoro-2-nitrophenyl)methanesulfonic acid and any other acidic byproducts, converting them to their water-soluble salts.[3] The slow addition is crucial to control the effervescence from CO₂ evolution.

-

-

Liquid-Liquid Extraction:

-

Transfer the biphasic mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, dichloromethane) two more times to recover any dissolved product.

-

-

Washing the Organic Phase:

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with:

-

1 M HCl (optional): This step is necessary if a basic amine, such as pyridine or triethylamine, was used as a catalyst or acid scavenger in the reaction. This wash will protonate the amine, rendering it water-soluble and facilitating its removal.

-

Saturated Aqueous NaHCO₃: A second basic wash ensures the complete removal of the sulfonic acid.

-

Brine (Saturated Aqueous NaCl): This wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.

-

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Purification:

-

The crude product can then be further purified by techniques such as recrystallization or column chromatography.[4]

-

B. Scavenger Resins: A Modern Approach for Sensitive Substrates

For products that are sensitive to aqueous conditions or for high-throughput parallel synthesis, scavenger resins offer a clean and efficient alternative to traditional extractive work-ups.

This technique employs a polymer-bound nucleophile (typically an amine) that reacts with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be easily removed by filtration, leaving the desired product in solution.

Figure 2: Workflow for purification using a scavenger resin.

-

Resin Selection and Stoichiometry:

-

Choose a suitable amine-based scavenger resin (e.g., polymer-bound tris(2-aminoethyl)amine).

-

Typically, 2-3 equivalents of the resin relative to the excess sulfonyl chloride are used to ensure complete scavenging.

-

-

Scavenging:

-

Add the scavenger resin directly to the crude reaction mixture.

-

Stir the resulting slurry at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the sulfonyl chloride and the steric hindrance around the sulfur center.

-

-

Monitoring:

-

The disappearance of the sulfonyl chloride can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Isolation:

-

Once the reaction is complete, filter the mixture to remove the resin.

-

Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

-

-

Concentration:

-

Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

-

III. Troubleshooting: A Scientist's Guide to Common Challenges

| Problem | Potential Cause | Solution |

| Persistent Sulfonyl Chloride in Product (Aqueous Work-up) | Incomplete hydrolysis due to poor mixing or insufficient reaction time. | Increase the stirring time with the aqueous base. Ensure vigorous mixing to maximize the interfacial area between the organic and aqueous phases. |

| Low solubility of the sulfonyl chloride in the aqueous phase. | Consider adding a phase-transfer catalyst or a co-solvent to improve solubility and accelerate hydrolysis. | |

| Product Contaminated with Sulfonic Acid | The aqueous wash was not sufficiently basic to fully deprotonate the sulfonic acid. | Use a more concentrated basic solution (e.g., 1 M NaOH) for the wash. Check the pH of the aqueous layer after extraction to ensure it is basic (pH > 8).[5] |

| Low Product Recovery | The product has some solubility in the aqueous phase. | Perform multiple extractions of the aqueous layer with the organic solvent. |

| The product is sensitive to the basic conditions of the work-up. | Switch to a non-aqueous work-up using a scavenger resin. | |

| Emulsion Formation During Extraction | High concentration of salts or surfactants. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |

IV. Safety: A Non-Negotiable Prerequisite

(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and its byproducts are hazardous materials that require careful handling in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Reactivity Hazards: Sulfonyl chlorides react exothermically with water and other nucleophiles.[6] Always add quenching reagents slowly and with cooling.

-

Corrosivity: The hydrolysis of the sulfonyl chloride produces hydrochloric acid and (5-fluoro-2-nitrophenyl)methanesulfonic acid, both of which are corrosive.[6]

-

Disposal: All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.

V. Conclusion: From Crude Mixture to Purified Product

The successful work-up of reactions involving (5-fluoro-2-nitrophenyl)methanesulfonyl chloride is a critical determinant of overall synthetic success. By understanding the chemical nature of the impurities and the principles behind the purification strategies, researchers can confidently and efficiently isolate their desired products. The choice between a traditional aqueous work-up and a modern scavenger resin approach should be made based on the specific properties of the target molecule. With careful execution and a proactive approach to troubleshooting, the challenges associated with this reactive reagent can be readily overcome.

VI. References

-

Moody, C. J., & Rees, C. W. (Eds.). (1984). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]

-

RSC Publishing. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

-

Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

-

Semantic Scholar. (2015). Research Article Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide. Retrieved from

-

MDPI. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

-

Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Retrieved from [Link]

-

UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

Sources

- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Application Note: High-Purity Isolation of Sulfonamides Derived from (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride Using Automated Flash Chromatography

Abstract